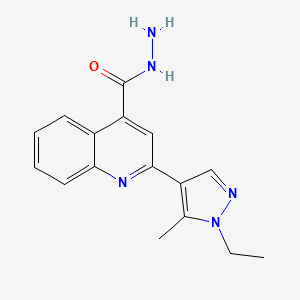

![molecular formula C8H8ClN3O B2779663 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 832737-54-9](/img/structure/B2779663.png)

7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential applications in medicinal chemistry . They are nitrogen-containing heterocyclic compounds, which means they contain a ring structure that includes both carbon and nitrogen atoms .

Synthesis Analysis

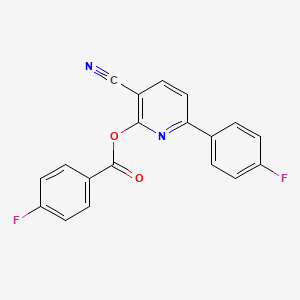

While specific synthesis methods for “7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one” are not available, similar compounds have been synthesized through various methods. For instance, a series of 5-cyano-2,4,6-substituted pyrimidine derivatives were designed, synthesized, and evaluated for their antitumor activity .Scientific Research Applications

Pharmaceuticals - Anticancer Agents

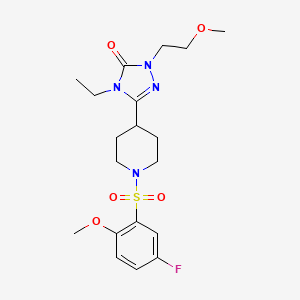

Pyrazolopyrimidine-based derivatives have shown promise as anticancer agents. They can function as inhibitors of specific enzymes or signaling pathways that are overactive in cancer cells. For instance, they can inhibit Bruton’s tyrosine kinase (BTK), which is involved in the proliferation of B-cell malignancies .

Mitochondrial Function Modulation

Some derivatives have been found to affect mitochondrial function. They can alter the mitochondrial membrane potential and increase the production of reactive oxygen species, leading to apoptosis in cancer cells. This makes them potential candidates for the development of new anticancer therapies .

Tyrosine Kinase Inhibition

These compounds can act as ATP mimicking tyrosine kinase inhibitors. They have been designed to target the epidermal growth factor receptor (EGFR), which plays a crucial role in the growth and survival of cancer cells. By inhibiting EGFR, these derivatives can suppress the proliferation of tumor cells .

Mechanism of Action

Target of Action

This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which have been extensively studied for their diverse biological activities . .

Mode of Action

Pyrazolo[1,5-a]pyrimidines are known to interact with various biological targets through different mechanisms . The exact interaction of “7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one” with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines are known to be involved in a wide range of biochemical processes

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-(chloromethyl)-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O/c1-5-2-7-10-8(13)3-6(4-9)12(7)11-5/h2-3H,4H2,1H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAAEXBBYPJJMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=O)NC2=C1)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2,2-dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2779585.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2779586.png)

![Ethyl 4-[2-(2-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2779590.png)

![6-ethoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2779592.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2779597.png)

![N-[(4-fluorophenyl)methyl]-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2779599.png)

![4-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]butanoic acid](/img/structure/B2779600.png)